8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an isopropoxyphenyl group and multiple methyl groups attached to the imidazo[2,1-f]purine core
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are not well-studied. As a purine derivative, it is expected to interact with various enzymes, proteins, and other biomolecules. Purines are known to serve a broad range of important intracellular and extracellular biological functions . They act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
Cellular Effects
Purines and their derivatives widely participate in biological processes, including immune responses and host–tumor interaction . Therefore, it is plausible that this compound could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
Purines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Purines are involved in many essential cellular processes, including energy transfer, oxidative phosphorylation, synthesis of DNA and RNA, and signal transduction .
Preparation Methods
The synthesis of 8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the isopropoxyphenyl group and the methyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as other imidazo[2,1-f]purines and related heterocyclic compounds. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the arrangement of atoms and functional groups.
Purine derivatives: These compounds have a purine core and may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2,4,7-trimethyl-6-(4-propan-2-yloxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11(2)27-14-8-6-13(7-9-14)24-12(3)10-23-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPMENSPBQGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC(C)C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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